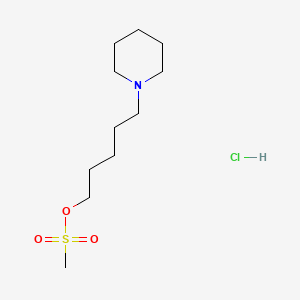
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its piperidine ring attached to a pentyl chain, which is further linked to a methanesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride typically involves the reaction of 1-piperidylpentane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, hydroxylated derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The methanesulfonate group can also participate in chemical reactions, leading to the formation of active metabolites. These interactions contribute to the compound’s biological and pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperidylpentane: A precursor in the synthesis of 5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride.
Methanesulfonyl Chloride: A reagent used in the synthesis of the compound.
Piperidine Derivatives: Compounds with similar structures and properties, used in various research applications.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring, pentyl chain, and methanesulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H24ClNO3S |
|---|---|
Molekulargewicht |
285.83 g/mol |
IUPAC-Name |
5-piperidin-1-ylpentyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C11H23NO3S.ClH/c1-16(13,14)15-11-7-3-6-10-12-8-4-2-5-9-12;/h2-11H2,1H3;1H |
InChI-Schlüssel |
QVCCZGMEJKUZBP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCCCCN1CCCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


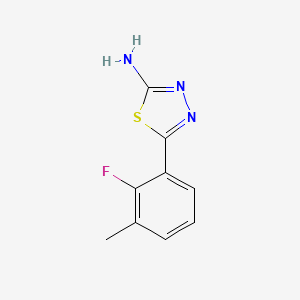
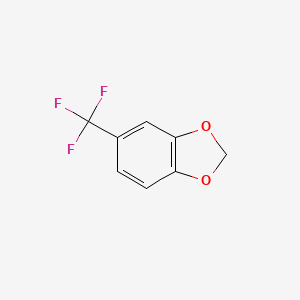
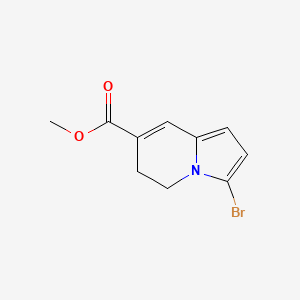


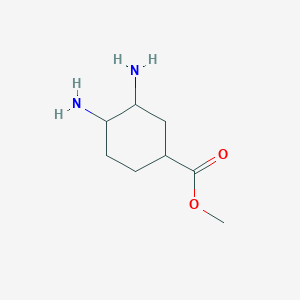
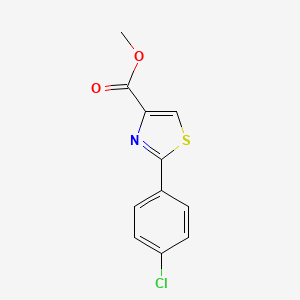

![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
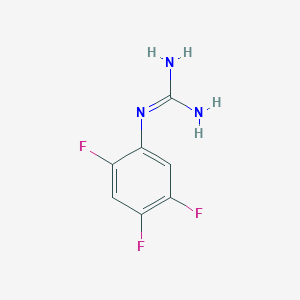

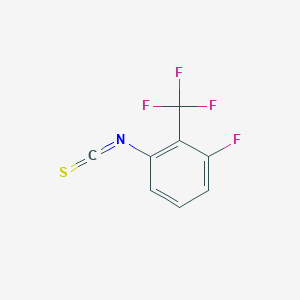
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
